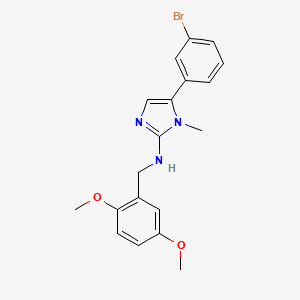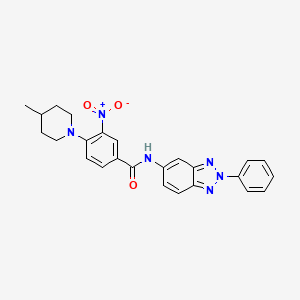![molecular formula C24H30Br2N2O4 B11566446 N,N'-octane-1,8-diylbis[2-(3-bromophenoxy)acetamide]](/img/structure/B11566446.png)
N,N'-octane-1,8-diylbis[2-(3-bromophenoxy)acetamide]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-BROMOPHENOXY)-N-{8-[2-(3-BROMOPHENOXY)ACETAMIDO]OCTYL}ACETAMIDE is a complex organic compound characterized by the presence of bromophenoxy and acetamido functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-BROMOPHENOXY)-N-{8-[2-(3-BROMOPHENOXY)ACETAMIDO]OCTYL}ACETAMIDE typically involves multiple steps, starting with the preparation of 2-(3-bromophenoxy)acetamide. This intermediate can be synthesized by reacting 3-bromophenol with chloroacetic acid in the presence of a base, followed by amidation with ammonia or an amine .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
2-(3-BROMOPHENOXY)-N-{8-[2-(3-BROMOPHENOXY)ACETAMIDO]OCTYL}ACETAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, altering its functional groups.
Hydrolysis: The acetamido groups can be hydrolyzed to yield corresponding amines and acids.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents, while hydrolysis can produce amines and carboxylic acids.
Aplicaciones Científicas De Investigación
2-(3-BROMOPHENOXY)-N-{8-[2-(3-BROMOPHENOXY)ACETAMIDO]OCTYL}ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(3-BROMOPHENOXY)-N-{8-[2-(3-BROMOPHENOXY)ACETAMIDO]OCTYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy and acetamido groups play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-(3-BROMOPHENOXY)-N-(4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL)ACETAMIDE: Similar in structure but contains a benzothiazolyl group instead of an octyl chain.
2-(3-BROMOPHENOXY)-N-(3-BROMOPHENYL)ACETAMIDE: Similar but lacks the extended octyl chain, making it less complex.
Uniqueness
2-(3-BROMOPHENOXY)-N-{8-[2-(3-BROMOPHENOXY)ACETAMIDO]OCTYL}ACETAMIDE is unique due to its extended octyl chain, which can influence its solubility, reactivity, and interactions with biological targets. This structural feature distinguishes it from other similar compounds and can lead to different applications and properties.
Propiedades
Fórmula molecular |
C24H30Br2N2O4 |
|---|---|
Peso molecular |
570.3 g/mol |
Nombre IUPAC |
2-(3-bromophenoxy)-N-[8-[[2-(3-bromophenoxy)acetyl]amino]octyl]acetamide |
InChI |
InChI=1S/C24H30Br2N2O4/c25-19-9-7-11-21(15-19)31-17-23(29)27-13-5-3-1-2-4-6-14-28-24(30)18-32-22-12-8-10-20(26)16-22/h7-12,15-16H,1-6,13-14,17-18H2,(H,27,29)(H,28,30) |
Clave InChI |
DEEZROFTGZDQOI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Br)OCC(=O)NCCCCCCCCNC(=O)COC2=CC(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-5-(3-nitrophenyl)furan-2-carboxamide](/img/structure/B11566368.png)

![2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11566377.png)
![6-[(2E)-2-(2-methoxy-5-nitrobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11566378.png)
![3-bromo-N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B11566379.png)
![4-(hexanoylamino)-N-[4-(octylcarbamoyl)phenyl]benzamide](/img/structure/B11566382.png)
![5-(3-Methylthiophen-2-yl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11566386.png)
![N,N-diethyl-3,6-diphenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11566393.png)
![6-benzyl-3-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11566399.png)
![N-[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B11566405.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B11566407.png)
![O-{4-[(2,3-dimethylphenyl)carbamoyl]phenyl} naphthalen-2-ylcarbamothioate](/img/structure/B11566411.png)

![N'-[(E)-[2-Hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B11566427.png)
